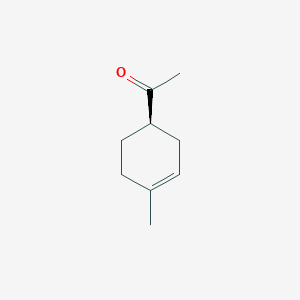
Z7Myl7H1AA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by a cyclohexene ring with a methyl group and an ethanone group attached. This compound is known for its applications in various fields, including traditional Chinese medicine and modern scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-cyclohexen-1-yl)ethanone can be achieved through several methods. One common synthetic route involves the reaction of 4-methylcyclohex-3-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions typically include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 1-(4-methyl-3-cyclohexen-1-yl)ethanone often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, amines.
Wissenschaftliche Forschungsanwendungen
1-(4-methyl-3-cyclohexen-1-yl)ethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(4-methyl-3-cyclohexen-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of carbonic anhydrase 2, epidermal growth factor receptor, and fms related tyrosine kinase 4 . These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(4-methyl-3-cyclohexen-1-yl)ethanone can be compared with other similar compounds, such as:
Lavandulyl acetate: Similar in structure but contains an acetate group instead of an ethanone group.
(1-Ethylpropyl)benzene: Contains a benzene ring instead of a cyclohexene ring.
Benzoyleneurea: Contains a benzoyl group and a urea group instead of a cyclohexene ring and an ethanone group.
The uniqueness of 1-(4-methyl-3-cyclohexen-1-yl)ethanone lies in its specific structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
54973-16-9 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
1-[(1R)-4-methylcyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
HOBBEYSRFFJETF-VIFPVBQESA-N |
Isomerische SMILES |
CC1=CC[C@@H](CC1)C(=O)C |
Kanonische SMILES |
CC1=CCC(CC1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


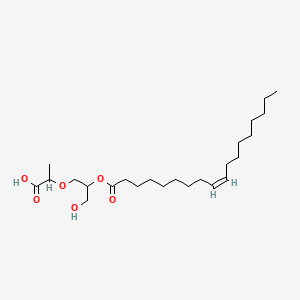
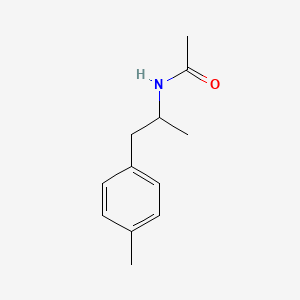
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
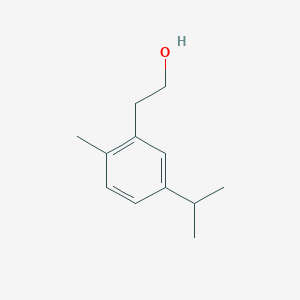
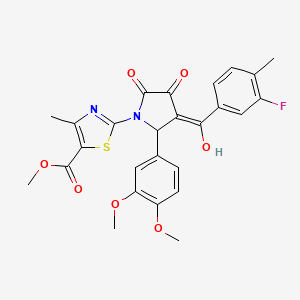
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)

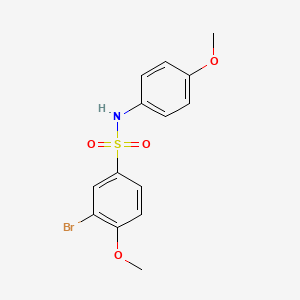

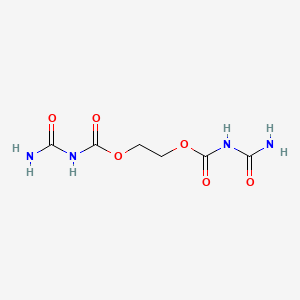
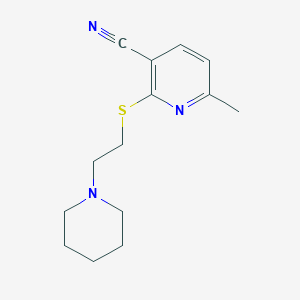
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
